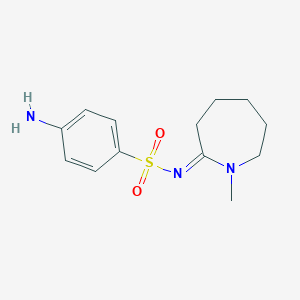

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide is a chemical compound with a complex structure that includes an azepine ring and a benzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide typically involves the reaction of hexahydro-1-methyl-2H-azepin-2-one with 4-aminobenzenesulfonamide. The reaction conditions often require a solvent such as benzene and a catalyst to facilitate the reaction. The process involves heating the reactants under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Wissenschaftliche Forschungsanwendungen

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cells, and its inhibition can lead to disrupted cellular processes and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts within the cell.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Methylcaprolactam: A structurally similar compound with a hexahydro-azepine ring but lacking the benzenesulfonamide group.

Benzenesulfonamide Derivatives: Compounds with similar sulfonamide groups but different substituents on the benzene ring.

Uniqueness

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide is unique due to its combination of an azepine ring and a benzenesulfonamide group, which imparts specific chemical and biological properties. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound for research in cancer therapy .

Biologische Aktivität

4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide, also known by its CAS number 126826-63-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H21N3O3S

- Molar Mass : 323.41 g/mol

Pharmacological Activities

Research has indicated that benzenesulfonamide derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The specific compound in focus has been evaluated for these activities through various experimental models.

1. Anti-inflammatory Activity

In vivo studies have demonstrated that this compound can significantly inhibit inflammation. For instance, compounds structurally related to benzenesulfonamides have shown notable effects in reducing carrageenan-induced paw edema in rat models. In one study, derivatives exhibited inhibition rates of up to 94.69% at certain dosages and time points .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Notably:

- Escherichia coli : Minimum Inhibitory Concentration (MIC) of 6.72 mg/mL.

- Staphylococcus aureus : MIC of 6.63 mg/mL.

- Pseudomonas aeruginosa and Salmonella typhi : MICs of 6.67 mg/mL and 6.45 mg/mL respectively.

These results indicate that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .

3. Antioxidant Activity

The antioxidant capacity of the compound was evaluated using standard assays comparing it to Vitamin C, where it showed comparable IC50 values (0.3287 mg/mL for the compound vs. 0.2090 mg/mL for Vitamin C). This suggests that the compound may help mitigate oxidative stress in biological systems .

The mechanisms underlying the biological activities of this compound are believed to involve interactions with specific biological targets:

1. Inhibition of Pro-inflammatory Mediators

The anti-inflammatory action is likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.

2. Disruption of Bacterial Cell Wall Synthesis

The antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies and Experimental Data

Several studies have contributed to understanding the biological activity of this compound:

Eigenschaften

IUPAC Name |

(NE)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUXQTIZQWJGKF-FYWRMAATSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1CCCCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126826-62-8 |

Source

|

| Record name | Benzenesulfonamide, 4-amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126826628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.